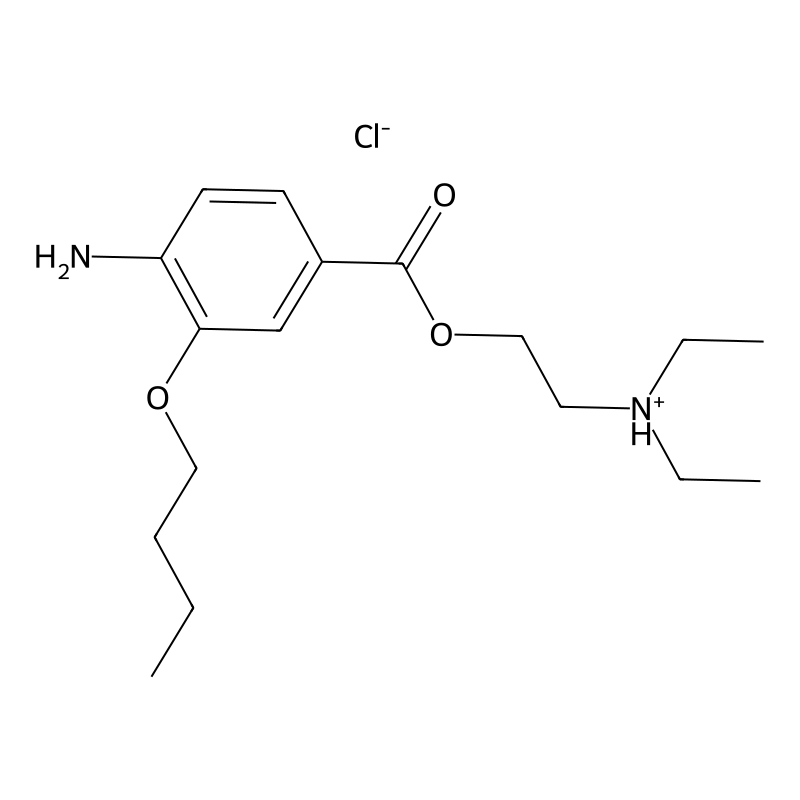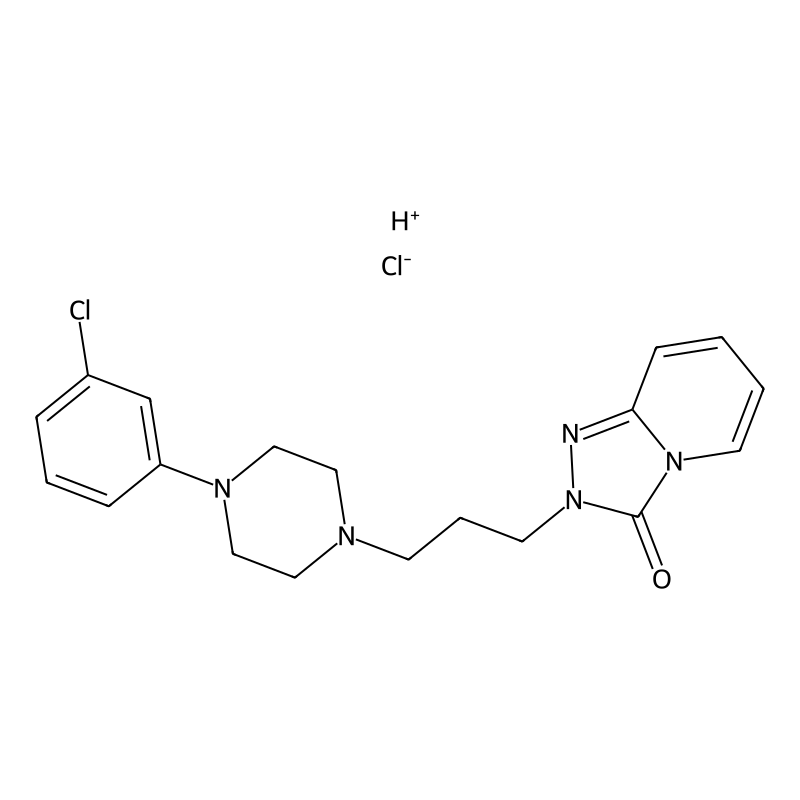Pharmacopeia & Metrological Institutes Standards
CAS No.:5987-82-6
Molecular Formula:C17H29ClN2O3
Molecular Weight:344.9 g/mol
Availability:
In Stock
CAS No.:2030-63-9
Molecular Formula:C27H22Cl2N4
Molecular Weight:473.4 g/mol
Availability:
In Stock
CAS No.:333-41-5
Molecular Formula:C12H21N2O3PS
C12H21N2O3PS
(CH3)2CHC4N2H(CH3)OPS(OC2H5)2
C12H21N2O3PS
(CH3)2CHC4N2H(CH3)OPS(OC2H5)2
Molecular Weight:304.35 g/mol
Availability:
In Stock
CAS No.:443-48-1
Molecular Formula:C6H9N3O3
Molecular Weight:171.15 g/mol
Availability:
In Stock
CAS No.:25332-39-2
Molecular Formula:C19H23Cl2N5O
Molecular Weight:408.3 g/mol
Availability:
In Stock
CAS No.:56767-76-1
Molecular Formula:C15H12FNaO2
Molecular Weight:266.24 g/mol
Availability:
In Stock





